![molecular formula C11H20O4S B12083108 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate is a chemical compound with the molecular formula C11H20O4S and a molecular weight of 248.34 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with an undecane backbone and a methanesulfonate group. It is primarily used in research settings and has various applications in synthetic chemistry and potentially in other scientific fields .
Vorbereitungsmethoden
The synthesis of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a diol, under acidic or basic conditions.
Introduction of the Methanesulfonate Group: The methanesulfonate group is introduced by reacting the spirocyclic intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.
Analyse Chemischer Reaktionen
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with a strong oxidizing agent like potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate is primarily related to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the spirocyclic core. This reactivity makes it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds and methanesulfonate esters:
Similar Compounds: Examples include 1-oxaspiro[4.5]decane-4-yl methanesulfonate and 1-oxaspiro[6.5]dodecane-4-yl methanesulfonate. These compounds share similar structural features but differ in the size of the spirocyclic ring.
Eigenschaften
Molekularformel |
C11H20O4S |
---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
1-oxaspiro[5.5]undecan-4-yl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-16(12,13)15-10-5-8-14-11(9-10)6-3-2-4-7-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
CEOZACCFDCWEQN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.